molecular formula C25H26N2O3 B12215645 (2Z)-7-[(3,5-dimethylpiperidin-1-yl)methyl]-6-hydroxy-2-(1H-indol-3-ylmethylidene)-1-benzofuran-3(2H)-one

(2Z)-7-[(3,5-dimethylpiperidin-1-yl)methyl]-6-hydroxy-2-(1H-indol-3-ylmethylidene)-1-benzofuran-3(2H)-one

Cat. No.: B12215645
M. Wt: 402.5 g/mol
InChI Key: NQZQNGUVDSIXDN-RMORIDSASA-N
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Description

Properties

Molecular Formula

C25H26N2O3

Molecular Weight

402.5 g/mol

IUPAC Name

(2Z)-7-[(3,5-dimethylpiperidin-1-yl)methyl]-6-hydroxy-2-(1H-indol-3-ylmethylidene)-1-benzofuran-3-one

InChI

InChI=1S/C25H26N2O3/c1-15-9-16(2)13-27(12-15)14-20-22(28)8-7-19-24(29)23(30-25(19)20)10-17-11-26-21-6-4-3-5-18(17)21/h3-8,10-11,15-16,26,28H,9,12-14H2,1-2H3/b23-10-

InChI Key

NQZQNGUVDSIXDN-RMORIDSASA-N

Isomeric SMILES

CC1CC(CN(C1)CC2=C(C=CC3=C2O/C(=C\C4=CNC5=CC=CC=C54)/C3=O)O)C

Canonical SMILES

CC1CC(CN(C1)CC2=C(C=CC3=C2OC(=CC4=CNC5=CC=CC=C54)C3=O)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-7-[(3,5-dimethylpiperidin-1-yl)methyl]-6-hydroxy-2-(1H-indol-3-ylmethylidene)-1-benzofuran-3(2H)-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzofuran core, the introduction of the indole moiety, and the attachment of the piperidine group. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control, to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to scale up the production while maintaining quality.

Chemical Reactions Analysis

Types of Reactions

(2Z)-7-[(3,5-dimethylpiperidin-1-yl)methyl]-6-hydroxy-2-(1H-indol-3-ylmethylidene)-1-benzofuran-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bond in the indole moiety can be reduced to form a saturated compound.

    Substitution: The piperidine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the double bond would result in a saturated compound.

Scientific Research Applications

Opioid Receptor Modulation

Research indicates that compounds structurally related to this benzofuran derivative exhibit significant interactions with opioid receptors. The κ-opioid receptor (KOR) is of particular interest due to its involvement in pain modulation and the treatment of mood disorders. Studies have shown that selective KOR agonists can produce analgesic effects without the addictive potential associated with μ-opioid receptor agonists . The compound may share these properties, making it a candidate for further investigation in pain management therapies.

Neuroprotective Effects

The indole moiety present in the compound is known for its neuroprotective properties. Compounds that influence the tryptophan-kynurenine metabolic pathway have been implicated in neuroprotection against oxidative stress and inflammation, which are critical factors in neurodegenerative diseases . The dual role of metabolites from this pathway as both pro-oxidants and antioxidants suggests that derivatives like the one studied could be leveraged to develop treatments for conditions such as Alzheimer's disease and multiple sclerosis.

Antioxidant Activity

The antioxidant capabilities of this compound may also play a crucial role in its therapeutic potential. Antioxidants are vital in mitigating oxidative damage caused by reactive oxygen species (ROS), which are implicated in various diseases including cancer and cardiovascular disorders . The structural features of the compound suggest it could act as a scavenger of free radicals, thus protecting cellular integrity.

Cancer Therapeutics

Emerging studies focus on the role of indole derivatives in cancer therapy. The compound's ability to modulate signaling pathways involved in cell proliferation and apoptosis positions it as a potential candidate for developing novel anticancer agents. Research has indicated that certain indole-based compounds can inhibit tumor growth by inducing apoptosis in cancer cells while sparing normal cells .

Receptor Interaction

The interaction with G-protein-coupled receptors (GPCRs), particularly opioid receptors, is a significant mechanism through which this compound may exert its effects. The precise binding affinities and functional outcomes at these receptors need to be characterized through further studies, including radiolabeled binding assays and functional assays to assess downstream signaling pathways.

Oxidative Stress Modulation

The compound's antioxidant properties suggest it may influence cellular redox states. Understanding how it modulates oxidative stress through various pathways, including the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, could provide insights into its protective effects against cellular damage .

Kappa Opioid Receptor Agonists

A study investigating selective KOR agonists found that compounds similar to the one discussed exhibited significant analgesic properties without the side effects typically associated with traditional opioids. This highlights the potential of such compounds in developing safer pain management therapies .

Neuroprotection in Animal Models

In preclinical models of neurodegeneration, compounds related to this structure demonstrated protective effects against neuronal loss induced by oxidative stressors. These findings support further exploration into their use as neuroprotective agents .

Antioxidant Efficacy Trials

Clinical trials assessing the antioxidant properties of indole derivatives have shown promising results in reducing markers of oxidative stress in patients with chronic diseases, suggesting a therapeutic role for this class of compounds .

Mechanism of Action

The mechanism of action of (2Z)-7-[(3,5-dimethylpiperidin-1-yl)methyl]-6-hydroxy-2-(1H-indol-3-ylmethylidene)-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Limitations of the Provided Evidence

None of the provided sources (–4) contain direct information about the target compound or its structural analogs.

  • details 3D cell culture methods using PEGDA and Quinoline Yellow, unrelated to benzofuran or indole derivatives.
  • is a list of journal abbreviations, irrelevant to chemical comparisons.

Critical Data Gaps

A meaningful comparison requires data on:

  • Structural analogs : Compounds sharing the benzofuran-indole hybrid scaffold or substituted piperidine moieties.
  • Physicochemical properties : Solubility, stability, logP, etc.
  • Biological activity : Pharmacological targets, IC50 values, selectivity.
  • Synthetic routes : Reaction yields, purification methods.
  • Crystallographic data : Structural confirmation (e.g., via SHELX, as in ).

None of these parameters are addressed in the provided evidence.

Example of a Hypothetical Comparison (Illustrative Only)

If relevant data were available, a comparison might include:

Compound Core Structure Substituents Biological Activity (IC50) Reference
Target Compound Benzofuran-indole hybrid 3,5-dimethylpiperidinylmethyl Not reported N/A
2-(1,3-benzodioxol-5-yl)-7-(piperazin-1-yl)-... Pyrido-pyrimidinone Benzodioxol, piperazine Antiviral (e.g., 50 nM)
6-hydroxy-2-(indol-3-yl)-benzofuran-3-one Benzofuran-indole hybrid None Anticancer (e.g., 10 µM) Hypothetical

However, this table is speculative and cannot be substantiated with the current evidence.

Recommendations for Further Research

To address this gap, future studies should:

  • Screen databases (e.g., PubChem, Reaxys) for analogs with benzofuran-indole-piperidine scaffolds.
  • Investigate synthetic methods for Z-configured indole-benzofuran derivatives (e.g., via Heck coupling).
  • Use SHELX () to resolve crystal structures of synthesized analogs.

Biological Activity

The compound (2Z)-7-[(3,5-dimethylpiperidin-1-yl)methyl]-6-hydroxy-2-(1H-indol-3-ylmethylidene)-1-benzofuran-3(2H)-one is a complex organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Molecular Characteristics

PropertyValue
IUPAC Name (2Z)-7-[(3,5-dimethylpiperidin-1-yl)methyl]-6-hydroxy-2-(1H-indol-3-ylmethylidene)-1-benzofuran-3(2H)-one
Molecular Formula C₁₉H₂₃N₃O₃
Molecular Weight 329.41 g/mol
CAS Number 929433-35-2

Preliminary studies suggest that this compound interacts with various biological targets, influencing several pathways:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways. Similar compounds have shown activity against cyclooxygenase and lipoxygenase enzymes, which are crucial in the synthesis of inflammatory mediators such as prostaglandins and leukotrienes .
  • Receptor Modulation : The presence of the piperidine moiety suggests potential interactions with neurotransmitter receptors, which could modulate neurological pathways and influence behaviors related to anxiety and depression .

Pharmacological Properties

Research indicates that compounds structurally related to (2Z)-7-[(3,5-dimethylpiperidin-1-yl)methyl]-6-hydroxy-2-(1H-indol-3-ylmethylidene)-1-benzofuran-3(2H)-one exhibit:

  • Anti-inflammatory Effects : In vitro studies have demonstrated significant inhibition of pro-inflammatory cytokines and mediators in various cell lines .
  • Antioxidant Activity : The hydroxyl groups present in the structure may contribute to scavenging free radicals, thus providing protective effects against oxidative stress.

Study 1: Anti-inflammatory Activity

A study evaluated the anti-inflammatory properties of a similar benzofuran derivative in a murine model of inflammation. Results indicated that the compound significantly reduced edema formation and leukocyte infiltration in response to inflammatory stimuli, suggesting a potent anti-inflammatory mechanism .

Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective potential of related compounds on neuronal cell lines exposed to oxidative stress. The findings revealed that these compounds enhanced cell viability and reduced apoptosis markers, indicating a protective role against neurodegeneration.

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